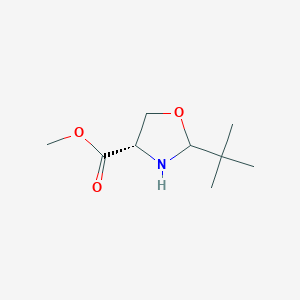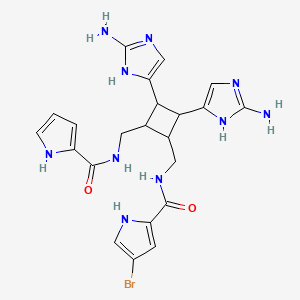
CID 156594531
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium niobate (NaNbO₃) is a perovskite oxide that belongs to the family of alkaline niobates. It is known for its interesting properties such as piezoelectricity, pyroelectricity, electro-optic, and nonlinear optical responses . Sodium niobate is a promising lead-free piezoelectric ceramic, often associated with potassium niobate, and is considered environmentally friendly due to its lack of lead content .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium niobate can be synthesized through various methods, including:
Hydrothermal Method: This involves reacting niobium pentoxide (Nb₂O₅) with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Solid-State Reaction: This method involves mixing niobium pentoxide with sodium carbonate (Na₂CO₃) and heating the mixture to high temperatures to form sodium niobate.
Sol-Gel Method: This involves the hydrolysis and polycondensation of niobium alkoxides in the presence of sodium precursors.
Industrial Production Methods: Industrial production of sodium niobate typically involves the solid-state reaction method due to its scalability and cost-effectiveness. The process requires precise control of temperature and stoichiometry to ensure the formation of phase-pure sodium niobate .
Types of Reactions:
Oxidation and Reduction: Sodium niobate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Sodium niobate can participate in substitution reactions where sodium ions are replaced by other cations, such as potassium or lithium, to form mixed niobates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.
Substitution Reactions: These reactions often occur in aqueous solutions at elevated temperatures.
Major Products:
Scientific Research Applications
Sodium niobate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology and Medicine: Investigated for its cytotoxicity and antioxidant activity, making it a potential candidate for biomedical applications.
Energy Storage: Used in the development of lead-free antiferroelectric materials for energy storage applications.
Mechanism of Action
The mechanism by which sodium niobate exerts its effects is primarily through its piezoelectric and ferroelectric properties. The compound’s ability to generate an electric charge in response to mechanical stress makes it valuable in various applications. The molecular targets and pathways involved include the modulation of electric fields and the polarization of the material under stress .
Comparison with Similar Compounds
Lithium Niobate (LiNbO₃): Known for its ferroelectric and nonlinear optical properties.
Potassium Niobate (KNbO₃): Noted for its large nonlinear coefficients and use in wavelength conversion.
Lead Zirconate Titanate (PZT): Widely used piezoelectric material but contains lead, making it less environmentally friendly compared to sodium niobate.
Uniqueness of Sodium Niobate: Sodium niobate stands out due to its lead-free composition, making it an environmentally friendly alternative to traditional piezoelectric materials like lead zirconate titanate. Its combination of piezoelectric, pyroelectric, and electro-optic properties makes it a versatile material for various applications .
Properties
Molecular Formula |
H2NaNbO |
|---|---|
Molecular Weight |
133.911 g/mol |
InChI |
InChI=1S/Na.Nb.H2O/h;;1H2 |
InChI Key |
HVFKKAYYFRMKQD-UHFFFAOYSA-N |
Canonical SMILES |
O.[Na].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)


![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)



![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)


